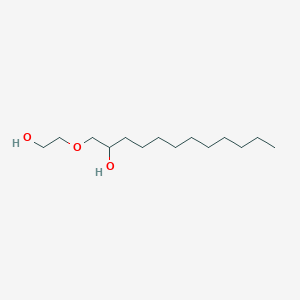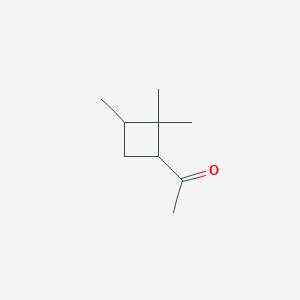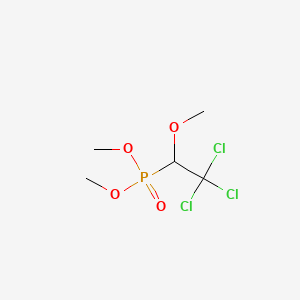
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is an organophosphorus compound known for its use as an insecticide and its role in various chemical reactions. It is a derivative of trichlorfon and is characterized by its stability and effectiveness in pest control .
Preparation Methods
The synthesis of Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate typically involves the reaction of methanol with chloral to form a hemiacetal, which is then reacted with dimethyl phosphite. This process is carried out at low temperatures to ensure the stability of the intermediate compounds . Industrial production methods often involve a single vessel reaction to achieve high yields and maintain the stability of the product .
Chemical Reactions Analysis
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorvos, a more potent biocide.
Reduction: The reduction process involves a two-step electrode reaction on a dropping mercury electrode.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include phosphorus trichloride, methanol, and various oxidizing and reducing agents. The major products formed from these reactions include dichlorvos and other phosphonate derivatives .
Scientific Research Applications
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its anticholinesterase activity. It inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which results in continuous nerve impulse transmission and eventual paralysis of the insect . The molecular targets involved include the acetylcholinesterase enzyme and the cholinergic pathways .
Comparison with Similar Compounds
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is similar to other organophosphorus compounds such as:
Trichlorfon: It is a precursor to this compound and shares similar insecticidal properties.
Dichlorvos: A more potent biocide formed from the oxidation of this compound.
Hydroxy- and Amino-Phosphonates: These compounds have similar chemical structures and are used in medicinal and industrial applications.
This compound is unique due to its stability and effectiveness as an insecticide, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
867-73-2 |
|---|---|
Molecular Formula |
C5H10Cl3O4P |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1,1,1-trichloro-2-dimethoxyphosphoryl-2-methoxyethane |
InChI |
InChI=1S/C5H10Cl3O4P/c1-10-4(5(6,7)8)13(9,11-2)12-3/h4H,1-3H3 |
InChI Key |
JRIDIMGTKIMVDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


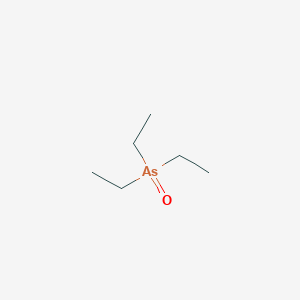


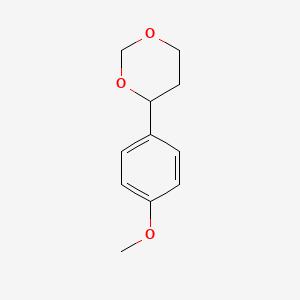
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
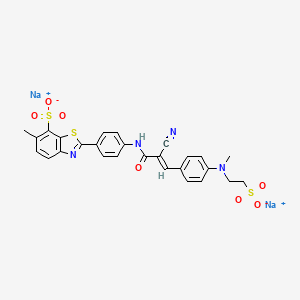


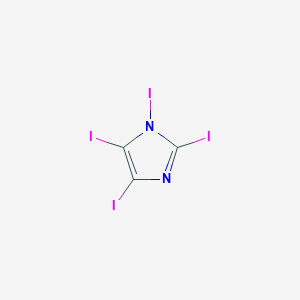
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
